molecular formula C41H67N11O14S4 B1191995 p53 tumor suppressor fragment

p53 tumor suppressor fragment

Cat. No.: B1191995
M. Wt: 1066.3
Attention: For research use only. Not for human or veterinary use.
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Description

The p53 tumor suppressor fragment is a recombinant protein corresponding to the C-terminal regulatory domain (amino acids 291-379) of the human p53 protein, a critical transcription factor and guardian of the genome . This protein fragment includes key functional regions, such as the tetramerization domain essential for forming the active p53 tetramer, and the C-terminal regulatory domain involved in modulating p53's DNA binding activity . The supplied sequence is KKGEPHHELPPGSTKRALPNNTSSSPQPKKKPLDGEYFTLQIRGRERFEMFRELNEALELKDAQAGKEPGGSRAHSSHLKSKKGQSTSR, with high antigen sequence identity to mouse (75%) and rat (75%) orthologs . As a central hub in cellular stress response networks, p53 is activated by diverse stimuli including DNA damage, oncogene activation, and hypoxia . This fragment is an essential tool for investigating the molecular mechanisms by which p53 maintains genomic stability by inducing cell cycle arrest, DNA repair, senescence, or apoptosis in damaged cells . Its primary research applications include use as a positive control in immuno-blotting and immunocytochemistry experiments, blocking studies to verify antibody specificity (using a 100x molar excess), and functional assays exploring p53 oligomerization and regulatory mechanisms . Inactivation of the p53 pathway, often through mutations in the DNA-binding domain, is a hallmark of most human cancers, making research reagents critical for developing novel therapeutic strategies . This product is expressed in E. coli , is supplied as a liquid at a concentration of 3.0 mg/mL, and has a purity of >80% as determined by SDS-PAGE and Coomassie blue staining . It is delivered in a 1M urea/PBS storage buffer and should be stored at -20°C, with freeze-thaw cycles avoided . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C41H67N11O14S4

Molecular Weight

1066.3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds and Homologs

MDM2-Targeting Compounds

MDM2 is a primary negative regulator of p53, promoting its ubiquitination and degradation. Several compounds mimic the p53 fragment to disrupt MDM2-p53 interactions:

Compound Class Target Protein Mechanism Binding Affinity (kcal/mol) Therapeutic Application Key Differences from p53 Fragment
Stapled α-helical peptides MDM2/MDMX Mimic p53 TAD (residues 15–29) Up to −9.5 Restore p53 in MDM2-overexpressing cancers Enhanced helicity via hydrocarbon cross-linking
Isoindolinone cyclopeptides MDM2 Block hydrophobic cleft of MDM2 −8.2 (e.g., Compound 8) Reactivate p53 in wild-type p53 cancers Incorporates isoindolinone for improved binding
  • Stapled Peptides : These synthetic peptides stabilize the α-helical structure of p53’s TAD, enhancing binding to MDM2. Molecular dynamics (MD) simulations show that stapling increases helicity by 40–60%, improving affinity by 10-fold compared to linear peptides .
  • Cyclopeptides with Isoindolinone: Compound 8 from reduces MDM2 levels in HepG2 cells by 60% at 10 μM, restoring p53 activity. Its isoindolinone fragment mimics Trp23 and Phe19 of p53, critical for MDM2 binding .

S100B Inhibitors

S100B, a calcium-binding protein, inhibits p53 by binding its CTD. Small molecules like SBi132 and SBi1279 disrupt this interaction, restoring p53’s transcriptional activity. Unlike MDM2 inhibitors, S100B-targeting compounds bind a distinct hydrophobic cleft (Kd ≈ 1–5 μM) . This mechanism is particularly relevant in melanoma and glioblastoma, where S100B overexpression is common .

p73: A Structural Homolog with Divergent Roles

p73 shares 63% amino acid identity with p53 in the DBD and activates overlapping targets (e.g., p21). However, key differences include:

Feature p53 Fragment p73
Promoter Structure No TATA box; regulated by stress signals Contains TATA box and CpG islands
Mutation Frequency >50% in cancers Rarely mutated; overexpression in cancers
Functional Output Induces apoptosis and cell cycle arrest Context-dependent oncogenic or suppressive

p73 isoforms (e.g., TAp73, ΔNp73) exhibit opposing roles: TAp73 mimics p53’s tumor suppression, while ΔNp73 promotes oncogenesis by inhibiting p53 and TAp73 . Unlike p53, p73 is rarely inactivated by mutations but is dysregulated via epigenetic silencing or loss of heterozygosity .

p63: A Developmental Relative

While it shares p53’s DBD and TAD, its C-terminal domain includes isoforms with transactivation-inhibiting properties. p63 is rarely implicated in cancer but is critical in squamous cell carcinoma maintenance .

Research Findings and Therapeutic Implications

  • MDM2 Inhibitors: In vivo studies show that stapled peptides (e.g., SAH-p53–8) reduce tumor volume by 70% in xenograft models . Cyclopeptides like Compound 8 increase p53 levels by 3-fold in HepG2 cells, synergizing with chemotherapy .
  • p73 Reactivation : Overexpression of TAp73 in p53-mutant cancers restores apoptosis, but therapeutic targeting remains challenging due to isoform complexity .
  • S100B Inhibitors: Preclinical models demonstrate that SBi132 reduces melanoma growth by 50% via p53-dependent apoptosis .

Preparation Methods

Antisense RNA Fragment Synthesis

Antisense RNA technology has been instrumental in generating p53 fragments that inhibit mRNA translation. In a landmark study, researchers isolated antisense RNA fragments targeting two regions of the p53 coding sequence: nucleotides 350–700 and 800–950. These fragments were cloned into retroviral vectors and transfected into p53-deficient mouse embryonic fibroblasts (MEFs). Colony formation assays at restrictive temperatures (32°C) confirmed the antisense fragments' ability to block p53-induced growth arrest, with fragments from the second region (nt 800–950) showing higher efficacy. In vitro translation assays further validated their mechanism, demonstrating dose-dependent inhibition of p53 protein synthesis when antisense RNAs were added to rabbit reticulocyte lysates.

Plasmid Construction and Cloning

The design of expression vectors for p53 fragments often involves subcloning specific domains into bacterial or mammalian systems. For instance, the N-terminal transactivation domain (TAD; residues 1–61) and proline-rich region (PRD; residues 62–94) have been cloned into pGEX vectors for glutathione S-transferase (GST) tag fusion. The DNA-binding domain (DBD; residues 94–292) and C-terminal oligomerization domain (OD; residues 326–356) are similarly engineered for structural studies. Critical steps include codon optimization for bacterial expression, restriction enzyme digestion, and ligation into destination vectors.

Recombinant Protein Expression and Purification

Bacterial Expression Systems

Full-length p53 and its fragments are typically expressed in Escherichia coli BL21(DE3) strains due to their high yield and scalability. Cells are cultured in LB medium supplemented with ampicillin (100 μg/mL) and induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) at 16°C for 18 hours. Lysis is performed using PBS buffer containing protease inhibitors, followed by sonication (6–10 bursts at 300 W) and centrifugation (10,000 × g, 30 minutes) to isolate soluble proteins.

Affinity Chromatography Techniques

GST-tagged p53 fragments are purified using glutathione agarose beads. After binding lysates to the resin, columns are washed with PBS to remove contaminants, and target proteins are eluted via PreScission protease cleavage. For untagged fragments, ion-exchange chromatography (e.g., Q Sepharose) or size-exclusion chromatography (Superdex 200) is employed. Typical yields range from 2–5 mg/L of culture, with purity >90% as assessed by SDS-PAGE.

Table 1: Key Parameters for Recombinant p53 Fragment Purification

FragmentExpression SystemPurification MethodYield (mg/L)Purity (%)
N-terminal TADE. coli BL21GST affinity3.292
DNA-binding DBDE. coli RosettaNi-NTA4.189
C-terminal ODE. coli BL21Size exclusion2.895

Chemical Synthesis of p53-Derived Peptides

Fluorescently labeled peptides corresponding to p53’s DNA-binding region (e.g., residues 94–292) are synthesized for interaction studies. Rhodamine-labeled peptides are prepared by solid-phase synthesis, purified via reverse-phase HPLC, and validated by mass spectrometry. Stock solutions (1 mM in DMSO) are serially diluted in assay buffer (10 mM Tris-HCl, pH 7.5) to working concentrations (10–100 nM). These peptides are critical for fluorescence polarization assays measuring MDM2/MDMX binding affinities.

Structural Characterization of p53 Fragments

Mass Spectrometry Analysis

Native mass spectrometry (MS) has revealed the compact conformation of p53’s C-terminal region (residues 293–393) in both DNA-bound and free states. Hydrogen-deuterium exchange (HDX) MS further identified protected regions in the tetramerization domain upon DNA binding, suggesting stabilization of the oligomeric interface.

Computational Modeling

Integrative modeling using Rosetta and MODELLER has generated full-length p53 structures, highlighting the dynamic flexibility of its intrinsically disordered regions (IDRs). Molecular dynamics simulations predict that C-terminal acetylation enhances DNA binding by reducing electrostatic repulsion.

Applications of Prepared p53 Fragments in Research

  • Drug Discovery : Antisense fragments (nt 800–950) are used to screen small-molecule reactivators like PK7088 and SCH529074, which restore p53’s transcriptional activity in cancer cells.

  • Structural Biology : Recombinant DBD fragments (residues 94–292) facilitate crystallographic studies of p53-DNA complexes, resolving mutations that disrupt binding (e.g., R248Q).

  • Diagnostic Assays : Rhodamine-labeled peptides enable high-throughput screening of MDM2 inhibitors, with IC50 values correlated to cellular p53 activation .

Q & A

Q. What is the structural basis of p53's DNA-binding activity, and how do tumorigenic mutations impair this function?

The p53 core domain (residues 102–292) adopts a β-sandwich scaffold supporting two loops and a loop-sheet-helix motif stabilized by a zinc atom . These regions form the DNA-binding surface, with residues in the loop-sheet-helix interacting in the major groove (e.g., Arg248) and minor groove (e.g., Arg273). Over 75% of cancer-associated mutations occur here, disrupting DNA binding by destabilizing zinc coordination or DNA-contact residues. Methodologically, X-ray crystallography (e.g., 2.2 Å resolution structures) and mutagenesis assays are used to map functional residues .

Q. How do mutation patterns in p53 differ across cancer types, and what do they reveal about etiology?

p53 mutations vary by tissue origin:

  • Lung/Liver cancers : G:C→T:A transversions (e.g., codons 248, 249) linked to carcinogens like aflatoxin B1 or benzo[a]pyrene .
  • Colon/Brain cancers : CpG transitions (e.g., codons 175, 273) due to endogenous methylation .
  • Esophageal cancers : A:T mutations (e.g., codon 282). Mutation spectra are analyzed via tumor sequencing databases (e.g., COSMIC, UMD) and correlated with exposure history or metabolic pathways .

Q. What experimental methods are used to assess p53-dependent transcriptional activity in cellular models?

  • Reporter assays : Luciferase constructs under p53-responsive promoters (e.g., p21, Bax) .
  • ChIP-seq : To map p53-binding sites genome-wide .
  • qRT-PCR : Quantify target gene expression (e.g., MDM2, PUMA) post-DNA damage .

Advanced Research Questions

Q. How can discrepancies between in vitro genotoxicity assays and clinical mutation data be resolved?

Synthetic oligonucleotide models (e.g., 32-bp exon 7 fragments) treated with carcinogens like BPDE show adduction hotspots at codons 248/244 in vitro . However, clinical data may show codon 249 dominance in liver cancer due to aflatoxin-specific mutagenesis . To reconcile this, integrate in vitro LC-MS/MS adduct mapping with in vivo mutational signatures from patient sequencing, adjusting for tissue-specific metabolic activation (e.g., CYP450 isoforms) .

Q. What strategies exist to rescue p53 function in tumors with non-mutational inactivation (e.g., MDM2 overexpression)?

  • Small-molecule inhibitors : Nutlin-3 disrupts MDM2-p53 binding by mimicking p53’s α-helical transactivation domain (TAD), as shown in co-crystal structures .
  • Peptide mimetics : Stapled peptides stabilize p53 TAD helices to block MDM2 interaction .
  • PROTACs : Degrade MDM2 using E3 ligase recruiters . Functional rescue is validated via apoptosis assays (e.g., Annexin V) and xenograft models .

Q. How do intrinsically disordered regions (IDRs) of p53 influence its functional plasticity and oncogenic cooperativity?

The N/C-terminal IDRs enable promiscuous binding to diverse partners (e.g., ASPP, BRCA2) and post-translational modifications (e.g., phosphorylation at Ser15/20). Advanced methods include:

  • NMR spectroscopy : To study IDR dynamics .
  • Crosslinking-MS : Identify stress-specific interactomes .
  • Mutagenesis : Truncation of the proline-rich domain (residues 64–92) reduces apoptosis, linking disorder to function .

Q. What role do non-coding RNAs play in regulating p53 activity, and how can this be exploited therapeutically?

  • lncRNAs : LOC285194 (p53-induced) sequesters miR-211, enhancing apoptosis. Silencing LOC285194 in colon cancer models increases proliferation .
  • miRNAs : miR-504 targets p53 TAD, reducing transactivation. Antagomirs restore p53 function in vitro . Screening involves RNA pulldown assays, CRISPRi/a libraries, and TCGA data mining for expression correlations .

Methodological Considerations

Q. How to design studies linking p53 fragment adduction to organ-specific cancer risks?

  • Step 1 : Expose double-stranded p53 exon fragments (e.g., 32-bp) to carcinogens (e.g., BPDE) .
  • Step 2 : Use restriction enzymes (e.g., EcoRI) to digest fragments, followed by LC-MS/MS to identify adducted nucleobases .
  • Step 3 : Compare adduct hotspots with clinical mutation databases (e.g., COSMIC) to predict tissue-specific risks .

Q. What structural techniques address challenges in studying full-length p53?

p53’s tetrameric, multidomain architecture complicates crystallization. Solutions include:

  • Segmental isotopic labeling : For NMR studies of individual domains .
  • Cryo-EM : Resolve full-length p53 complexes (e.g., p53-DNA-MDM2) at near-atomic resolution .
  • SAXS : Analyze conformational changes in solution .

Data Interpretation Challenges

Q. Why do some p53 mutations retain partial transcriptional activity despite DNA-binding defects?

Mutants like R175H adopt alternative conformations enabling interaction with coactivators (e.g., p300) or distinct gene subsets (e.g., metabolic genes). Techniques:

  • ChIP-seq : Compare binding profiles of wild-type vs. mutant p53 .
  • RNA-seq : Identify non-canonical target genes .

Q. How to validate p53’s role in senescence-associated secretory phenotypes (SASP)?

  • Conditional knockout models : p53⁻/⁻ fibroblasts show reduced IL-6/IL-8 secretion post-IR .
  • Coculture assays : Senescent p53⁺/⁺ cells induce EMT in premalignant epithelia via SASP factors .
  • Neutralizing antibodies : Block IL-6/IL-8 to abrogate paracrine oncogenesis .

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